molecular formula C10H10BN3O2 B14855127 (2-Anilinopyrimidin-5-YL)boronic acid

(2-Anilinopyrimidin-5-YL)boronic acid

Cat. No.: B14855127
M. Wt: 215.02 g/mol
InChI Key: GARVKOHCHBUARR-UHFFFAOYSA-N
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Description

(2-Anilinopyrimidin-5-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with an aniline group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, where 2-chloropyrimidine is reacted with aniline in the presence of a palladium catalyst and a boronic acid derivative . The reaction is usually carried out under mild conditions, making it an efficient and practical method for the synthesis of this compound.

Industrial Production Methods

Industrial production of (2-Anilinopyrimidin-5-YL)boronic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Anilinopyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under mild to moderate temperatures and atmospheric pressure .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major product is often a biaryl compound, while oxidation reactions yield boronic esters or borates .

Mechanism of Action

The mechanism of action of (2-Anilinopyrimidin-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the development of sensors and therapeutic agents . The compound can also participate in transmetalation reactions, where it transfers its boronic acid group to a metal catalyst, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pyrimidine-5-boronic acid
  • Aniline-2-boronic acid

Uniqueness

(2-Anilinopyrimidin-5-YL)boronic acid is unique due to its combined structural features of aniline, pyrimidine, and boronic acid. This combination provides the compound with distinct reactivity and versatility in various chemical reactions. Compared to similar compounds, this compound offers enhanced stability and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C10H10BN3O2

Molecular Weight

215.02 g/mol

IUPAC Name

(2-anilinopyrimidin-5-yl)boronic acid

InChI

InChI=1S/C10H10BN3O2/c15-11(16)8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7,15-16H,(H,12,13,14)

InChI Key

GARVKOHCHBUARR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)NC2=CC=CC=C2)(O)O

Origin of Product

United States

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